Myra A hydrochloride

Description

Classification and General Chemical Context within Quinones

Myra A hydrochloride belongs to the broad class of organic compounds known as quinones. vedantu.com Quinones are characterized by a cyclic dione (B5365651) structure derived from aromatic compounds like benzene (B151609) or naphthalene. vedantu.comhebmu.edu.cn These compounds are prevalent in nature and are known for their diverse biological activities, including roles as pigments, antibacterial agents, and in cellular respiration. hebmu.edu.cnnih.govrsc.org

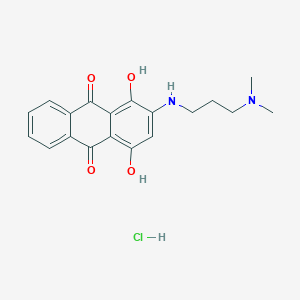

Chemically, Myra A hydrochloride is an anthraquinone (B42736) derivative. nih.gov Its core structure is based on anthracene, a polycyclic aromatic hydrocarbon, which has been oxidized to form a diketone. The IUPAC name for Myra A hydrochloride is 2-[[3-(dimethylamino)propyl]amino]-1,4-dihydroxyanthracene-9,10-dione;hydrochloride. nih.gov This structure confers upon it the ability to participate in redox cycling and to interact with biological macromolecules, properties that are central to its function as a research agent. cabidigitallibrary.org

Historical Perspective on its Discovery as a Research Agent

The discovery of Myra A hydrochloride emerged from the intensive search for small molecules that could modulate the activity of the c-Myc oncoprotein. nih.gov The MYC gene was one of the first oncogenes to be identified and has been a subject of intense research for decades due to its frequent deregulation in a wide variety of human cancers. rupress.orgnih.govresearchgate.net The c-Myc protein is a transcription factor that plays a crucial role in regulating the expression of a vast number of genes involved in cell proliferation, growth, and apoptosis. nih.govnih.gov

Despite its clear importance in cancer, developing inhibitors for c-Myc has been a significant challenge due to its nature as an intrinsically disordered protein lacking a well-defined binding pocket for small molecules. rupress.org This led researchers to employ alternative strategies, such as cellular screening assays, to identify compounds that could interfere with the Myc pathway through various mechanisms. nih.gov

Myra A was identified through such a cellular screening approach, designed to find low-molecular-weight compounds that could selectively induce apoptosis in cells that overexpress c-Myc. nih.gov These compounds were termed Myc pathway response agents (MYRAs). nih.gov The discovery of Myra A provided researchers with a valuable chemical probe to dissect the complex biology of the Myc network and to explore novel therapeutic strategies targeting this critical oncogene. nih.gov

Significance in the Study of Cellular Pathways

Myra A hydrochloride is a significant tool for studying cellular pathways, particularly those governed by the c-Myc transcription factor. Its primary mechanism of action involves the inhibition of the DNA-binding activity of Myc family proteins. nih.govscbt.com The c-Myc protein forms a heterodimer with Max (Myc-associated factor X), and this complex binds to specific DNA sequences known as E-boxes in the promoter regions of its target genes, thereby activating their transcription. nih.gov

Research has shown that Myra A interferes with the binding of the Myc/Max complex to DNA in a dose-dependent manner. nih.gov This inhibition of DNA binding leads to a decrease in the transactivation of Myc target genes. nih.gov Consequently, in cells where c-Myc is overexpressed, treatment with Myra A leads to a significant induction of apoptosis, or programmed cell death. nih.gov This effect is markedly more pronounced in cells with high levels of c-Myc compared to those with normal levels, highlighting the compound's c-Myc-dependent mechanism of action. nih.gov

The ability of Myra A to selectively induce apoptosis in cancer cells with deregulated Myc has made it an invaluable instrument for investigating the apoptotic pathways that are controlled by Myc. nih.govnih.govresearchgate.net Furthermore, it has been shown to inhibit Myc-driven cellular transformation, a key process in the development of cancer. nih.gov The detailed research findings on the effects of Myra A are summarized in the table below.

| Assay | Cell Line | Effect of Myra A | Conclusion |

| Apoptosis Assay | HOmyc3 (c-Myc overexpressing) vs. TGR-1 (wild-type c-Myc) | 4-fold increase in apoptosis in HOmyc3 cells compared to TGR-1 cells. nih.gov | Myra A induces apoptosis in a c-Myc-dependent manner. nih.gov |

| Electrophoretic Mobility Shift Assay (EMSA) | HL60 cell extracts | Dose-dependent inhibition of Myc/Max and Mnt/Max DNA binding. nih.gov | Myra A interferes with the DNA-binding activity of Myc network proteins. nih.gov |

| Luciferase Reporter Assay | CV1 cells with a Myc-responsive reporter | Dose-dependent decrease in luciferase activity (up to ~80% inhibition). nih.gov | Myra A inhibits the transactivation function of c-Myc. nih.gov |

| Cell Viability Assay | Burkitt lymphoma cells (with Myc translocation) vs. lymphoblastoid cell lines (without Myc translocation) | Lower IC50 values in Burkitt lymphoma cells, indicating higher sensitivity. nih.gov | Myra A is more effective against cells with high c-Myc levels. nih.gov |

By providing a means to specifically perturb the function of the Myc network, Myra A hydrochloride enables researchers to explore the downstream consequences of Myc inhibition and to identify other components of the cellular machinery that are involved in Myc-driven proliferation and survival.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H21ClN2O4 |

|---|---|

Molecular Weight |

376.8 g/mol |

IUPAC Name |

2-[3-(dimethylamino)propylamino]-1,4-dihydroxyanthracene-9,10-dione;hydrochloride |

InChI |

InChI=1S/C19H20N2O4.ClH/c1-21(2)9-5-8-20-13-10-14(22)15-16(19(13)25)18(24)12-7-4-3-6-11(12)17(15)23;/h3-4,6-7,10,20,22,25H,5,8-9H2,1-2H3;1H |

InChI Key |

ZVKHFHKBUHMRPU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O.Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Transcription Factor Inhibition

Myra A hydrochloride has been shown to function as an inhibitor of the transcriptional activity of the c-Myc protein. nih.govmedchemexpress.com This inhibition is achieved through a multi-faceted interference with the molecular machinery that c-Myc utilizes to regulate gene expression.

Specificity for c-Myc/Max DNA Binding

The primary mechanism by which c-Myc exerts its function is by forming a heterodimer with its obligate partner, Max. nih.gov This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes, with the consensus sequence CACGTG, located in the promoter regions of its target genes. nih.govnih.gov This binding is a prerequisite for the transactivation of these genes.

Research has demonstrated that Myra A directly interferes with the DNA binding activity of the c-Myc/Max heterodimer. nih.gov In electrophoretic mobility shift assays (EMSAs), Myra A was shown to inhibit the binding of c-Myc/Max complexes to E-box-containing DNA probes in a dose-dependent manner. nih.gov This inhibitory effect was observed using nuclear extracts from HL60 cells, which have high levels of c-Myc, as well as in experiments with in vitro translated c-Myc and Max proteins. nih.gov

Interference with Myc Family Protein DNA-Binding Activity

The Myc family of proteins includes other members such as Mnt, which can also dimerize with Max and bind to E-box sequences, often acting as a transcriptional repressor. nih.gov Myra A has been shown to interfere not only with c-Myc/Max DNA binding but also with the DNA binding of other Myc network proteins. nih.gov

| Complex | Effect of Myra A on DNA Binding | Reference |

| c-Myc/Max | Inhibited in a dose-dependent manner | nih.gov |

| Mnt/Max | Inhibited in a dose-dependent manner | nih.gov |

| Max/Max | Inhibited | nih.gov |

Inhibition of Myc Transactivation

The binding of the c-Myc/Max heterodimer to E-box sequences initiates the recruitment of co-activator proteins and histone acetyltransferases, leading to the transcriptional activation of target genes. nih.gov By preventing the initial DNA binding step, Myra A consequently inhibits the downstream transactivation function of c-Myc.

Studies using a luciferase reporter assay with an E-box-containing reporter construct demonstrated that Myra A treatment led to a dose-dependent decrease in Myc-driven luciferase activity. nih.gov An inhibition of up to approximately 80% was observed at a concentration of 18 μM of Myra A. nih.gov This finding confirms that the interference with DNA binding translates into a functional inhibition of c-Myc's ability to activate gene expression. nih.gov

Discrimination from Other E-box-Binding Proteins (e.g., USF)

To assess the selectivity of Myra A, its effect on other transcription factors that also recognize E-box sequences was investigated. The upstream stimulatory factor (USF) is another bHLHZip protein that binds to the same E-box core sequence as the c-Myc/Max heterodimer. nih.gov

Importantly, Myra A did not affect the DNA-binding activity of USF, even at concentrations that effectively inhibited the binding of Myc family proteins. nih.gov This selectivity suggests that Myra A can discriminate between different E-box-binding transcription factors, preferentially targeting the Myc network. nih.gov

Apoptosis Induction Pathways

A key consequence of c-Myc deregulation is the simultaneous sensitization of cells to apoptotic stimuli. Myra A leverages this vulnerability, demonstrating a potent ability to induce programmed cell death, particularly in cells with high levels of c-Myc.

c-Myc-Dependent Apoptotic Response

The pro-apoptotic activity of Myra A is directly linked to the cellular levels of c-Myc. nih.gov In studies using rat fibroblast cell lines with different c-Myc expression levels, Myra A induced a significantly stronger apoptotic response in cells overexpressing c-Myc (HOmyc3) compared to cells with wild-type c-Myc levels (TGR-1). nih.gov

Specifically, Myra A treatment resulted in a 4-fold increase in apoptosis in the c-Myc overexpressing cells compared to the wild-type cells. nih.gov In contrast, c-myc-null cells (HO15.19) showed no significant apoptosis even after extended treatment. nih.gov This c-Myc-dependent induction of apoptosis underscores the targeted nature of Myra A's cytotoxic effects. Another study also noted that Myra A was found to disrupt the interaction between MYC and Max. nih.gov

| Cell Line | c-Myc Status | Apoptotic Response to Myra A | Reference |

| HOmyc3 | Overexpressing | 4-fold increase compared to TGR-1 | nih.gov |

| TGR-1 | Wild-type | Baseline apoptosis | nih.gov |

| HO15.19 | Null | No significant apoptosis | nih.gov |

Molecular Events Leading to Apoptosis in Myc-Overexpressing Cells

Myra A hydrochloride has been identified as a potent inducer of apoptosis, with a pronounced effect in cells that overexpress the c-Myc protein. nih.govmedchemexpress.com The c-Myc protein is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, growth, and apoptosis. nih.gov Its deregulation is a hallmark of many human cancers, making it an attractive therapeutic target. nih.govhelsinki.fi

Research has demonstrated that Myra A induces a significantly greater apoptotic response in cells with elevated Myc levels compared to cells with normal or wild-type (WT) Myc expression. nih.gov For instance, one study reported that Myra A treatment led to a four-fold increase in apoptosis in HOmyc3 cells, which overexpress Myc, compared to TGR-1 cells with WT Myc levels. nih.gov This Myc-dependent apoptosis is a key feature of Myra A's mechanism. nih.gov The compound's effect on cell viability is also more pronounced in cells with high Myc expression. nih.gov

The underlying molecular mechanism for this selective apoptosis induction involves the inhibition of Myc transactivation and interference with the DNA-binding activity of Myc family proteins. nih.govmedchemexpress.com The c-Myc protein forms a heterodimer with Max to bind to specific DNA sequences known as E-boxes, thereby activating the transcription of its target genes. nih.gov Myra A has been shown to disrupt the binding of the Myc/Max complex to these E-boxes in a dose-dependent manner. nih.gov This inhibitory action effectively shuts down the transcriptional program driven by Myc, leading to the initiation of the apoptotic cascade in cells that are dependent on high Myc activity for their survival.

Table 1: Effect of Myra A on Apoptosis in Cells with Different Myc Expression Levels

| Cell Line | Myc Status | Apoptosis Induction by Myra A | Reference |

|---|---|---|---|

| HOmyc3 | Overexpressing | 4-fold increase compared to TGR-1 | nih.gov |

| TGR-1 | Wild-Type | Baseline | nih.gov |

| HO15.19 | c-myc-null | No significant apoptosis | nih.gov |

| p493-6 (-Tet) | Myc-on (High) | Higher sensitivity (IC50: 18-20 μM) | nih.gov |

| p493-6 (+Tet) | Myc-off (Low) | Lower sensitivity (IC50: >40 μM) | nih.gov |

Electrochemical Behavior and Redox Properties in Biological Systems

In a general biological context, reversible redox reactions are fundamental to many cellular processes, including energy metabolism, signal transduction, and detoxification. The ability of a compound to undergo reversible oxidation and reduction can determine its role as an antioxidant or a pro-oxidant, and its potential to interfere with cellular redox signaling. Without specific studies on Myra A hydrochloride, its capacity for such reactions and the biological implications remain speculative.

Halide ions, such as chloride, can influence the rate and mechanism of chemical reactions. helsinki.fi They can act as catalysts or inhibitors and can affect the stability of reactants and intermediates. helsinki.fi The reactivity of halide ions generally increases down the group in the periodic table. nih.gov In the context of Myra A hydrochloride, the chloride ion is present as a salt. However, no studies have been found that specifically investigate the influence of the chloride ion or other halide ions on the reactivity and mechanistic pathways of Myra A in biological or chemical systems.

Interactions with Other Cellular Components

Non-DNA Binding Protein Interactions

The primary reported mechanism of Myra A hydrochloride centers on its interference with the DNA-binding activity of Myc family proteins. nih.gov Research has shown that Myra A not only affects the Myc/Max complex but also interferes with the DNA binding of other related complexes, namely Mnt/Max and Max/Max. nih.gov Mnt is another transcription factor that partners with Max and often has opposing functions to Myc. nih.govnih.gov By inhibiting the DNA binding of these complexes, Myra A demonstrates a degree of selectivity for the Myc network of proteins. nih.gov

Based on the available scientific literature, there is no specific information regarding the interaction of Myra A hydrochloride with other non-DNA binding proteins.

Impact on Cellular Signaling Cascades Beyond Myc Pathway

The current body of research has predominantly focused on the effects of Myra A hydrochloride on the Myc signaling pathway. nih.govnih.gov While the Myc pathway has extensive downstream effects and crosstalks with other signaling networks, such as the Ras pathway, specific studies detailing the direct impact of Myra A on these other cascades are not available. Therefore, it remains to be elucidated whether Myra A has significant off-target effects on other major cellular signaling pathways.

Preclinical and in Vitro Research Investigations

Cellular Model Systems for Efficacy Evaluation

To assess the efficacy of Myra A hydrochloride, researchers have utilized various human cancer cell lines, particularly those where the expression of the c-Myc oncogene can be controlled or is naturally high.

Studies have employed human cancer cell lines such as the HL60 promyelocytic leukemia line and the p493-6 B-cell line, which is a model for Burkitt's lymphoma. nih.govsigmaaldrich.commerckmillipore.com The p493-6 cell line is particularly useful as it allows for the conditional expression of the myc gene, which can be turned off by the addition of tetracycline. nih.govsigmaaldrich.commerckmillipore.comnih.govnih.gov This system enables a direct comparison between cells with high (Myc-on) and low (Myc-off) levels of Myc protein. nih.govsigmaaldrich.commerckmillipore.comnih.govnih.gov In these models, Myra A hydrochloride has been evaluated for its effects on cell viability and its ability to induce apoptosis in a Myc-dependent fashion. nih.gov

The assessment of cell viability in the presence of Myra A hydrochloride has revealed a selective effect on cells with high levels of Myc expression. nih.gov In p493-6 B cells, the compound was significantly more effective at reducing cell viability when Myc expression was high (Myc-on state) compared to when it was low (Myc-off state). nih.gov The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was found to be more than two times lower in Myc-on cells. nih.gov

Specifically, the IC₅₀ for Myra A hydrochloride in p493-6 cells with high Myc expression was approximately 18-20 μM, whereas in cells with low Myc expression, the IC₅₀ was greater than 40 μM. nih.gov This suggests that the compound's ability to inhibit cell proliferation is dependent on the cellular context of Myc. nih.gov Furthermore, in other cell models, such as Tet-Myc cells, treatment with Myra A resulted in a cell viability of only 10% in Myc-induced cells, compared to 37% in wild-type cells. nih.gov

Table 1: Effect of Myra A Hydrochloride on Cell Viability in p493-6 B Cells

| Cell Line | Myc Expression State | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| p493-6 B cells | High (Myc-on) | 18-20 | nih.gov |

| p493-6 B cells | Low (Myc-off) | >40 | nih.gov |

Myra A hydrochloride has been shown to induce apoptosis, or programmed cell death, in a manner that is dependent on the overexpression of Myc. nih.govnih.gov In studies using rat fibroblast cell lines with varying Myc levels, Myra A induced a significant apoptotic response in cells overexpressing Myc (HOmyc3 cells) compared to cells with wild-type Myc levels (TGR-1 cells). nih.gov

The apoptotic effect was quantified, showing a 4-fold increase in apoptosis in the Myc-overexpressing cells treated with Myra A compared to the wild-type cells. nih.gov In contrast, in c-myc-null cells (HO15.19), no significant apoptosis was observed even after extended treatment. nih.gov This indicates that the apoptotic-inducing activity of Myra A hydrochloride is specifically enhanced in the presence of high levels of the Myc oncoprotein. nih.gov

Biochemical Characterization of Target Engagement

To understand the mechanism by which Myra A hydrochloride exerts its effects, biochemical assays have been conducted to characterize its engagement with the molecular components of the Myc pathway.

A key function of the Myc protein is its ability to form a heterodimer with its partner, Max, which then binds to specific DNA sequences known as E-boxes to regulate gene transcription. nih.govfrontiersin.org In vitro assays, such as electrophoretic mobility shift assays (EMSA), have been used to investigate the effect of Myra A hydrochloride on this process. nih.gov

These assays have demonstrated that Myra A hydrochloride interferes with the DNA binding of the Myc/Max complex in a dose-dependent manner. nih.gov The inhibitory effect was also observed on the DNA binding of Mnt/Max complexes, another component of the Myc network. nih.gov Importantly, Myra A did not affect the DNA binding of the unrelated E-box-binding transcription factor USF, suggesting a degree of selectivity for the Myc network proteins. nih.gov It is noteworthy that while Myra A inhibits Myc/Max DNA binding, it does not appear to function by inhibiting the dimerization of Myc and Max. nih.gov

The inhibition of Myc/Max DNA binding by Myra A hydrochloride is accompanied by a reduction in Myc-mediated transactivation, which is the process of activating gene expression. nih.gov This has been quantified using luciferase reporter assays in CV1 cells. nih.gov

Treatment with Myra A hydrochloride led to a dose-dependent decrease in luciferase activity, with an inhibition of up to approximately 80% observed at a concentration of 18 μM. nih.gov This demonstrates that Myra A hydrochloride can effectively block the transcriptional activity of Myc. nih.gov The inhibitory effect on transactivation appeared to be more pronounced for Myc compared to other transcription factors like p53, where the observed decrease in transactivation was less significant and not dose-dependent. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Key Structural Features for Myc Pathway Modulation

Myra A hydrochloride is a small molecule identified for its ability to induce apoptosis in a Myc-dependent manner. nih.govnih.gov Its chemical structure, an N,N-dimethylpropylamine-substituted dihydroxy-anthracenedione, provides a foundation for understanding its biological activity. nih.gov The molecule functions by interfering with the DNA-binding activity of Myc family proteins, including Myc/Max and Mnt/Max complexes, thereby inhibiting Myc transactivation. nih.govnih.gov

The central scaffold of Myra A is an anthraquinone (B42736), a type of aromatic organic compound containing a quinone core. nih.gov Quinones are known redox-active molecules that can participate in various biological processes. nih.gov The anthraquinone core of Myra A provides a rigid, polycyclic aromatic system. This structural feature is crucial for its mechanism of action, which involves disrupting the interaction between the Myc/Max heterodimer and its DNA target, the E-box sequence (CACGTG). nih.gov The quinone moiety itself can influence the electronic properties of the molecule, potentially engaging in redox cycling or forming specific interactions within the biological target site.

The extensive planarity of the three-ring anthraquinone system is a defining feature of Myra A. This flat topology is essential for facilitating non-covalent π-π stacking interactions. researchgate.netnih.gov Such interactions are critical for the binding of small molecules to the planar bases of DNA or to aromatic amino acid residues in proteins. selleckchem.com In the case of Myra A, the planar core is believed to enable it to either intercalate into the DNA E-box sequence or to interact with a surface on the Myc/Max protein complex, thereby sterically hindering the protein-DNA binding event. nih.gov This interference with DNA binding is a key step in its ability to inhibit the transcriptional functions of Myc. nih.gov

The biological activity of Myra A is not solely dependent on its core but is significantly modulated by its substituent groups. The specific placement of hydroxyl (-OH) and a diamine side chain dictates its potency and properties. nih.gov The influence of such groups is a common principle in medicinal chemistry, where substituents are used to fine-tune a molecule's interaction with its target and its pharmacological profile. researchgate.netmdpi.com

The key substituents of Myra A and their hypothesized contributions are detailed below:

| Substituent Group | Position | Probable Role in Biological Activity |

| Hydroxyl (-OH) | C1, C4 | Forms hydrogen bonds with amino acid residues (e.g., arginine, asparagine) in the target protein or with the phosphate (B84403) backbone of DNA. Modulates the electronic properties of the quinone core. |

| N,N-dimethylpropylamine Side Chain | C2 | The terminal basic amine group is likely protonated at physiological pH, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) or the DNA phosphate backbone. The flexible alkyl chain allows for optimal positioning of the amine for binding. |

Design and Synthesis of Myra A Hydrochloride Analogs for Research

The development of analogs of a lead compound like Myra A is a standard strategy in drug discovery to probe the SAR and optimize activity. medchemexpress.comnih.gov While extensive libraries of Myra A analogs are not widely published, the rationale for their design is based on the structural features identified in section 4.1. Research-focused analogs would be synthesized to answer specific questions:

Modifying the Side Chain: Creating analogs with varying lengths of the alkyl chain (e.g., ethyl, butyl) or different amine substitutions (e.g., diethylamine, piperidine) would help determine the optimal size and basicity for target interaction.

Substituting the Quinone Core: Replacing the anthraquinone with other polycyclic aromatic systems could assess whether the specific quinone chemistry is essential or if a general planar scaffold is sufficient.

These analogs would be synthesized and tested in cellular and biochemical assays to measure their impact on Myc-Max dimerization, DNA binding, and Myc-dependent cell viability, thereby refining the pharmacophore model.

Comparative SAR Analysis with Other Myc Pathway Modulators

The strategy of inhibiting the Myc pathway is not unique to Myra A. A comparison with other small molecule inhibitors reveals different approaches to targeting the same overarching pathway, each with a distinct SAR profile. Key comparators include direct inhibitors like 10058-F4 and 10074-G5, and indirect inhibitors like JQ1. nih.govresearchgate.net

10058-F4: This compound directly inhibits the Myc-Max interaction. nih.govselleckchem.com Its rhodanine-based core is structurally distinct from Myra A. SAR studies on 10058-F4 have shown that modifications to its five-membered ring can yield analogs with significantly improved potency. nih.gov

10074-G5: This molecule also directly targets the Myc protein. selleckchem.com SAR studies have identified its 7-nitrobenzofurazan moiety as critical for activity, likely making contacts with positively charged arginine residues in Myc. nih.govresearchgate.net Unlike Myra A's planar core, 10074-G5 features a more complex three-dimensional structure with a biphenyl (B1667301) group that can be replaced with other moieties to improve physicochemical properties, as seen in the analog JY-3-094. nih.govnih.gov

JQ1: This compound is an indirect inhibitor that targets the BET family of bromodomains (e.g., BRD4), which are proteins that regulate the transcription of the MYC gene. nih.govnih.gov JQ1 features a thieno-triazolo-1,4-diazepine core designed to mimic acetylated lysine (B10760008) and bind competitively to the bromodomain's acetyl-lysine binding pocket. nih.govmdpi.com Its SAR is well-defined, with the triazole ring forming a key hydrogen bond and the t-butyl ester providing critical interactions within the binding site. nih.gov

This comparative analysis highlights the diverse chemical scaffolds that can achieve Myc pathway modulation, from the planar quinone of Myra A to the complex heterocyclic systems of other direct and indirect inhibitors.

| Compound | Target/Mechanism | Core Scaffold | Key SAR Features |

| Myra A hydrochloride | Direct; Interferes with Myc/Max-DNA binding nih.gov | Anthraquinone | Planar quinone core for stacking; hydroxyl and amine groups for polar/ionic interactions. nih.gov |

| 10058-F4 | Direct; Inhibits Myc-Max dimerization nih.govselleckchem.com | Rhodanine | Thiazolidinone-based core; modifications to the ring system alter potency. nih.gov |

| 10074-G5 | Direct; Binds to Myc bHLH-ZIP domain selleckchem.com | Nitrobenzofurazan | Nitrobenzofurazan is critical for activity; biphenyl group is modifiable. nih.govresearchgate.net |

| JQ1 | Indirect; Inhibits BRD4, reducing MYC transcription researchgate.net | Thieno-triazolo-1,4-diazepine | Mimics acetylated lysine; triazole ring forms key H-bonds in the BRD4 binding pocket. nih.govmdpi.com |

Advanced Synthesis and Chemical Modification for Research Applications

Methodologies for Targeted Derivatization

The derivatization of the Myra A hydrochloride scaffold, an anthracenedione, is a key strategy for developing chemical probes to investigate its biological targets and mechanism of action. researchgate.net These modifications can be designed to introduce reporter tags, photoaffinity labels, or to systematically alter physicochemical properties to understand their impact on biological activity.

A common starting point for the synthesis of Myra A hydrochloride and its derivatives is 1,4-dihydroxyanthraquinone (quinizarin). The synthesis of 1,4-diaminoanthraquinone (B121737) derivatives can be achieved through the substitution of the hydroxyl groups of quinizarin (B34044) with appropriate amines. acs.org A general approach involves the reaction of 1,4-ditosylanthraquinone with an excess of a primary or secondary aliphatic amine. google.com This method allows for the introduction of various side chains, including the N,N-dimethyl-1,3-propanediamine side chain of Myra A.

For targeted derivatization, synthetic strategies can be adapted to introduce functional groups at specific positions. For instance, selective modification of the amino group on the side chain or the hydroxyl groups on the anthraquinone (B42736) core can be achieved by using protecting groups and carefully controlling reaction conditions. juniperpublishers.com The introduction of an azide (B81097) or alkyne group, for example, would enable "click chemistry" for the attachment of fluorescent dyes or biotin (B1667282) for pull-down assays.

Table 1: Examples of Derivatization Strategies for Anthraquinone Scaffolds

| Derivatization Approach | Reagents and Conditions | Purpose of Derivatization |

| Acylation of amino groups | Acyl chlorides or anhydrides in the presence of a base | To explore the role of the amino group in target binding. |

| Alkylation of hydroxyl groups | Alkyl halides with a base (e.g., K2CO3) in a polar aprotic solvent | To investigate the importance of the hydroxyl groups for activity. |

| Introduction of a photoreactive group | Synthesis of a derivative with a benzophenone (B1666685) or aryl azide moiety | For photoaffinity labeling to covalently link the inhibitor to its protein target upon UV irradiation. |

| Attachment of a fluorescent tag | Coupling with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate) | To visualize the subcellular localization of the inhibitor. |

These derivatization strategies provide a toolbox for creating a library of Myra A hydrochloride analogs, each designed to answer specific biological questions. researchgate.net

Isotopic Labeling for Mechanistic Tracing

Isotopic labeling is a powerful technique for tracing the metabolic fate of a small molecule and for elucidating its mechanism of action. mdpi.com Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the structure of Myra A hydrochloride without significantly altering its chemical properties. thieme-connect.de

The synthesis of isotopically labeled Myra A hydrochloride can be achieved by using labeled precursors. For example, to label the side chain, isotopically labeled N,N-dimethyl-1,3-propanediamine could be used in the synthesis. Labeling of the anthraquinone core can be accomplished by starting with a labeled precursor in the synthesis of quinizarin. nih.gov

Once synthesized, the isotopically labeled Myra A hydrochloride can be used in a variety of experiments. For example, in cell culture experiments, the labeled compound can be tracked using mass spectrometry to identify its metabolites. mdpi.com This information is valuable for understanding how the compound is processed by cells. Furthermore, in nuclear magnetic resonance (NMR) studies, isotopic labeling can be used to probe the interaction of the inhibitor with its target protein, c-Myc/Max. nih.gov

Table 2: Common Isotopes Used in Small Molecule Labeling

| Isotope | Natural Abundance (%) | Common Application in Drug Discovery |

| Carbon-13 (¹³C) | 1.1 | NMR studies of drug-target interactions, metabolic pathway analysis. nih.gov |

| Nitrogen-15 (¹⁵N) | 0.37 | NMR studies, tracing nitrogen metabolism. nih.gov |

| Deuterium (²H) | 0.015 | Mass spectrometry-based quantification (as internal standards), altering metabolic pathways (kinetic isotope effect). thieme-connect.de |

The use of stable isotope-labeled Myra A hydrochloride in combination with advanced analytical techniques provides detailed insights into its biological activity. researchgate.net

Purification and Characterization Techniques for Research-Grade Material

To ensure the reliability and reproducibility of research findings, it is essential to use highly purified and well-characterized Myra A hydrochloride. A purity of ≥98% is generally required for in vitro and in vivo studies. google.com

Purification:

The primary method for the purification of Myra A hydrochloride and its derivatives is high-performance liquid chromatography (HPLC). researchgate.net Reversed-phase HPLC with a C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.gov Other purification techniques that can be employed include column chromatography on silica (B1680970) gel or alumina, and recrystallization. google.comresearchgate.net

Characterization:

A combination of analytical techniques is used to confirm the identity and purity of synthesized Myra A hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound by providing information about the connectivity of atoms. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. The area of the peak corresponding to Myra A hydrochloride relative to the total area of all peaks gives a measure of its purity. nih.gov

Melting Point: The melting point is a physical property that can be used as an indicator of purity. A sharp melting point range suggests a high degree of purity. google.com

Table 3: Analytical Techniques for the Characterization of Myra A Hydrochloride

| Technique | Information Obtained |

| ¹H NMR | Number and type of protons, their chemical environment, and connectivity. |

| ¹³C NMR | Number and type of carbon atoms in the molecule. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. |

| HPLC-UV | Purity assessment and quantification. |

| Melting Point | Physical constant for identity and purity check. |

Analytical and Methodological Approaches in Myra a Hydrochloride Research

Cellular Screening Platforms for Identifying Myc Pathway Modulators

The discovery of Myra A originated from cellular screening assays designed to identify compounds that modulate the Myc pathway. nih.govnih.gov These platforms are crucial for screening large libraries of chemical compounds to find agents that exhibit a desired biological activity. In the case of Myra A, the screening was designed to pinpoint molecules that selectively induce apoptosis in cells overexpressing the c-Myc oncoprotein. nih.gov

Researchers utilized cell lines where Myc expression could be experimentally controlled. By comparing the effects of compounds on cells with high levels of Myc versus those with normal levels, it was possible to identify substances whose cytotoxic effects were dependent on Myc overexpression. nih.gov Myra A, also known as NSC339585, was identified through this strategy as a compound that significantly reduces the viability of cells with induced Myc expression compared to cells with baseline levels. nih.gov This cellular screening approach proved to be a powerful strategy for discovering candidate substances that specifically target the Myc pathway for potential therapeutic development. nih.govnih.gov

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding

A key aspect of Myra A's mechanism is its ability to interfere with the DNA-binding activity of Myc family proteins. nih.govmedchemexpress.com The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique used to study such protein-DNA interactions in vitro. researchgate.netthermofisher.com The principle of EMSA is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than a free, unbound DNA fragment, causing a "shift" in the DNA's position. thermofisher.comnih.gov

In the context of Myra A research, EMSA is employed to demonstrate that the compound disrupts the formation of the Myc/Max heterodimer complex with its target DNA sequence, the E-box. nih.gov The assay would involve:

Incubating purified Myc and Max proteins with a labeled DNA probe containing the E-box sequence.

Running the samples on a gel to observe the band corresponding to the Myc/Max-DNA complex.

Repeating the incubation in the presence of Myra A to observe if the formation of this complex is inhibited, which would be indicated by a decrease in the intensity of the shifted band.

Reporter Gene Assays for Transactivation Studies

Myra A has been shown to inhibit Myc transactivation. nih.govmedchemexpress.com Reporter gene assays are a standard and powerful tool for studying the transcriptional activity of proteins like Myc. nih.gov These assays involve introducing a plasmid into cells that contains a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the transcription factor of interest. nih.govnih.gov

For Myra A research, a reporter construct would be created with multiple copies of the Myc-specific E-box DNA sequence upstream of a luciferase gene. When introduced into cells, the level of Myc activity is directly proportional to the amount of light produced by the luciferase enzyme. To test the effect of Myra A, cells containing the reporter plasmid are treated with the compound. A significant reduction in luciferase activity in the presence of Myra A would confirm its role as an inhibitor of Myc-driven transcriptional activation. nih.gov

Apoptosis Detection Assays (e.g., Caspase Activity, Annexin V Staining)

A primary biological effect of Myra A is the induction of apoptosis in a Myc-dependent manner. nih.govmedchemexpress.com To quantify and confirm this programmed cell death, researchers employ several specific assays. nih.gov

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). nih.govresearchgate.net By treating cells with fluorescently labeled Annexin V and analyzing them via flow cytometry, researchers can identify early apoptotic cells. nih.gov A co-stain, such as propidium (B1200493) iodide (PI), is often used to distinguish viable, early apoptotic, and late apoptotic/necrotic cells based on membrane integrity. nih.govresearchgate.net Treatment with Myra A would be expected to lead to a significant increase in the population of Annexin V-positive cells.

Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis. nih.gov Assays can measure the activity of key caspases, such as caspase-3, to confirm the apoptotic pathway is engaged. biotium.com This can be done using substrates that become fluorescent or colorimetric upon cleavage by an active caspase or through antibodies that specifically recognize the cleaved, active forms of the caspases. biotium.com An increase in caspase activity following treatment with Myra A provides direct evidence of apoptosis induction.

These assays, often used in combination, provide robust confirmation of Myra A's pro-apoptotic effects. nih.gov

| Assay | Principle | Apoptotic Stage Detected |

|---|---|---|

| Annexin V Staining | Detects translocation of phosphatidylserine (PS) to the outer cell membrane. nih.gov | Early |

| Caspase Activity Assay | Measures the activity of key executioner proteases (e.g., Caspase-3) in the apoptotic cascade. biotium.com | Mid |

| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. nih.gov | Late |

Spectroscopic and Biophysical Methods for Molecular Interaction Analysis

To understand how Myra A hydrochloride interacts with its molecular targets at a physical level, researchers can utilize advanced spectroscopic and computational methods.

Fluorescence spectroscopy is a highly sensitive technique used to study interactions between molecules, such as a small molecule drug and a target protein. nih.govnih.gov Proteins containing intrinsic fluorophores, most notably the amino acid tryptophan, have fluorescence properties that are sensitive to their local environment. nih.gov

When a ligand like Myra A binds to a protein, it can cause conformational changes that alter the microenvironment of these fluorophores, leading to a change in the fluorescence emission spectrum. This change can manifest as a shift in the emission maximum or a decrease (quenching) or increase (enhancement) in fluorescence intensity. nih.govtubitak.gov.tr By titrating the protein with increasing concentrations of Myra A and monitoring these changes, one can determine binding affinity and other thermodynamic parameters of the interaction. nih.gov

| Parameter Measured | Significance in Myra A Research |

|---|---|

| Binding Affinity (Kd) | Quantifies the strength of the interaction between Myra A and its target protein. |

| Stoichiometry | Determines the ratio in which Myra A molecules bind to the target protein. |

| Conformational Changes | Provides evidence that Myra A binding induces structural changes in the target protein. nih.gov |

Molecular Dynamics (MD) simulations are powerful computational tools that provide detailed, atomic-level insights into the behavior of biological macromolecules and their interactions with ligands over time. github.iothescipub.com An MD simulation models the movements and interactions of atoms in a system, allowing researchers to observe the dynamic process of a ligand binding to its target. nih.gov

In the study of Myra A, MD simulations could be used to:

Predict Binding Poses: Identify the most stable orientation of Myra A within the binding site of the Myc protein.

Analyze Complex Stability: Assess the stability of the Myra A-Myc complex by calculating metrics like the root-mean-square deviation (RMSD) over the course of the simulation. nih.gov

Identify Key Interactions: Pinpoint the specific amino acid residues in the target protein that form critical hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with Myra A. github.io

Elucidate Mechanism of Action: Simulate how the binding of Myra A might disrupt the conformation of Myc, thereby preventing it from binding to Max or DNA.

These simulations complement experimental data by providing a dynamic, atomic-resolution model of the drug-target interaction, which is invaluable for understanding its mechanism and for guiding further drug development. github.io

Future Research Trajectories and Conceptual Applications

Elucidating Secondary Cellular Targets and Off-Target Effects for Specificity Enhancement

A crucial step in developing Myra A hydrochloride as a therapeutic candidate is the exhaustive identification of its binding partners within the cell. While its primary target, the c-Myc transcription factor, is established, a thorough understanding of secondary and off-target interactions is essential for improving specificity and predicting potential toxicities. scbt.comnih.govmedchemexpress.com Advanced proteomic techniques are key to this effort. Methodologies like affinity purification coupled with mass spectrometry (AP-MS) and cellular thermal shift assays (CETSA) are being employed to create a comprehensive interactome map of Myra A hydrochloride. pnas.orgnih.govresearchgate.net These methods can reveal previously unknown binding proteins and offer a broader view of the compound's cellular effects. nih.govacs.org

For instance, a hypothetical CETSA experiment could reveal proteins whose thermal stability is altered in the presence of Myra A hydrochloride, suggesting a direct interaction.

Hypothetical CETSA Results for Myra A Hydrochloride

| Protein Identified | Function | Implication of Interaction |

|---|---|---|

| c-Myc | Transcription Factor | Expected On-Target Effect |

| Kinase X | Cell Cycle Regulation | Potential for cell cycle-specific effects or synergistic toxicity with cell cycle inhibitors. |

| Metabolic Enzyme Y | Glucose Metabolism | Could explain metabolic shifts observed in treated cells and suggest combination with metabolic drugs. |

The goal of these investigations is to engineer derivatives of Myra A hydrochloride that maintain strong activity against c-Myc while minimizing interactions with other proteins that could cause adverse effects. nih.govnih.gov

Exploration of Synthetic Lethality Combinations in Preclinical Models

Synthetic lethality, an approach where the combination of a drug with a specific genetic mutation leads to cell death, is a powerful strategy in oncology. aacrjournals.org This is a particularly promising avenue for agents targeting fundamental proteins like c-Myc, which is deregulated in over 50% of human cancers. bioindustry.org Research is focused on identifying drugs that are synthetically lethal with Myra A hydrochloride's inhibition of Myc. High-throughput screens are used to test the compound in combination with extensive libraries of other anticancer agents across various cancer cell lines. aacrjournals.org

Functional genomic screens have already identified several pathways that show synthetic lethal interactions with MYC deregulation, including dependencies on cyclin-dependent kinases and proteins involved in metabolism. aacrjournals.org For example, inhibiting Aurora B kinase has been shown to selectively kill cells that overexpress Myc. pnas.org This suggests that combining Myra A hydrochloride with an Aurora B kinase inhibitor could be a potent therapeutic strategy. pnas.org Preclinical studies in animal models are critical to validate these combinations and assess their efficacy and safety before any potential human trials. bioindustry.org

Potential Synthetic Lethal Partners for Myra A Hydrochloride

| Drug Class | Target Pathway | Rationale for Combination with Myc Inhibition |

|---|---|---|

| PARP Inhibitors | DNA Damage Repair | Myc-driven proliferation induces replication stress; inhibiting DNA repair can lead to catastrophic DNA damage. |

| BET Inhibitors | Transcriptional Regulation | Co-inhibition of transcriptional machinery can create a more profound and durable suppression of oncogenic gene programs. nih.gov |

| Aurora Kinase Inhibitors | Mitosis | Myc-overexpressing cells are often sensitive to mitotic disruption; combination can induce mitotic catastrophe. pnas.org |

These preclinical investigations aim to identify the most effective drug combinations and the patient populations most likely to respond, paving the way for future clinical trials. nih.govresearchgate.net

Development of Myra A Hydrochloride as a Probe for Myc Biology

The c-Myc protein is a notoriously difficult drug target due to its intrinsically disordered structure, which lacks well-defined binding pockets. nih.govnih.govyoutube.com This has made the development of direct inhibitors challenging. bioindustry.orgresearchgate.net Small molecules that can effectively modulate Myc activity, like Myra A hydrochloride, are therefore invaluable as chemical probes to explore the complex biology of this master regulator. nih.govresearchgate.net

By using Myra A hydrochloride, researchers can precisely study the downstream effects of Myc inhibition on a multitude of cellular processes, including cell growth, metabolism, and immune responses. nih.govyoutube.com For example, studies have shown that Myc regulates the expression of immune checkpoint proteins like PD-L1, suggesting a role in how tumors evade the immune system. nih.govnih.gov A tool like Myra A hydrochloride allows for temporal control of Myc activity, providing a clearer picture of these dynamic processes than genetic knockdown methods might allow. nih.gov Chemically tagged versions of the compound could also be developed to identify new proteins that associate with the Myc complex, further unraveling its intricate regulatory network.

Advanced Computational Modeling for Mechanism Prediction and Analog Design

Computational chemistry is a vital tool for accelerating drug development. nih.gov For Myra A hydrochloride, advanced computational modeling is being used to understand its binding mechanism at the atomic level and to guide the rational design of improved analogs. researchgate.netkfupm.edu.sa Techniques like molecular dynamics simulations can predict how the compound interacts with the c-Myc:Max protein dimer and how it interferes with DNA binding. nih.govnih.gov

These computational approaches allow for the virtual screening of thousands of potential chemical modifications to Myra A hydrochloride. nih.govpnas.org By predicting how changes to the molecule's structure will affect its binding affinity, selectivity, and pharmacological properties, researchers can prioritize the synthesis of only the most promising new compounds. nih.govfrontiersin.org This iterative cycle of computational design, chemical synthesis, and experimental testing significantly streamlines the process of developing a lead compound into a viable clinical candidate with enhanced potency and a better safety profile. nih.govfrontiersin.org

Q & A

Q. What analytical methods are recommended for assessing the purity and stability of Myra A hydrochloride in experimental settings?

Methodological Answer: To ensure compound integrity, use a combination of high-performance liquid chromatography (HPLC) with UV detection for quantifying impurities (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural validation . Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity conditions, with data analyzed via kinetic modeling to predict shelf-life . Differential scanning calorimetry (DSC) can further assess crystallinity changes impacting bioavailability .

Q. How should researchers design an initial in vitro study to evaluate Myra A hydrochloride’s bioactivity?

Methodological Answer: Begin with dose-response assays using relevant cell lines (e.g., HEK293 for receptor-binding studies or cancer cell lines for cytotoxicity). Include positive/negative controls and triplicate technical replicates to minimize variability . Pre-treat samples with metabolic enzymes (e.g., cytochrome P450) to simulate in vivo conditions. Data normalization to vehicle controls and statistical analysis (e.g., ANOVA with post-hoc Tukey tests) are critical for identifying significant effects (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for Myra A hydrochloride across studies?

Methodological Answer: Discrepancies may arise from differences in administration routes, animal models, or analytical protocols. Conduct a meta-analysis to identify confounding variables (e.g., interspecies metabolic variations) and validate findings using standardized methods . For example, compare oral vs. intravenous administration in a single species (e.g., Sprague-Dawley rats) with serial blood sampling and LC-MS/MS quantification. Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for inter-study variability .

Q. What strategies optimize the enantiomeric synthesis of Myra A hydrochloride to minimize racemization?

Methodological Answer: Employ asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution for stereocontrol . Monitor reaction progress with chiral HPLC and adjust parameters (temperature, solvent polarity) to suppress racemization. For scale-up, use continuous-flow reactors to enhance reproducibility and reduce side reactions . Post-synthesis, validate enantiopurity via circular dichroism (CD) spectroscopy and X-ray crystallography .

Q. How can researchers validate target engagement of Myra A hydrochloride in complex biological systems?

Methodological Answer: Use orthogonal methods such as cellular thermal shift assays (CETSA) to confirm target binding in live cells . Combine with siRNA knockdown or CRISPR-Cas9 gene editing to establish phenotype-genotype correlations. For in vivo validation, employ PET tracers or fluorescent probes in transgenic models, ensuring pharmacokinetic-pharmacodynamic (PK-PD) alignment through repeated dosing studies .

Data Analysis and Communication

Q. What frameworks are recommended for reconciling conflicting in vivo efficacy data for Myra A hydrochloride?

Methodological Answer: Apply the "3C" framework: (1) Compare experimental conditions (e.g., dosing schedules, endpoint measurements), (2) Correlate outcomes with biomarkers (e.g., plasma concentration-time curves), and (3) Contextualize using pathway enrichment analysis (e.g., KEGG or GO terms) to identify overlooked mechanisms . Use Bayesian hierarchical models to quantify uncertainty and generate predictive dose-response surfaces .

Q. How should researchers structure a manuscript to highlight Myra A hydrochloride’s novel mechanism of action?

Methodological Answer: Follow the "Problem-Method-Result-Impact" structure in the abstract: explicitly state the unresolved biological question, detail orthogonal validation methods (e.g., knock-in models, proteomics), present key data (e.g., IC₅₀ values with 95% confidence intervals), and articulate translational implications . In figures, prioritize mechanism-of-action schematics over raw gel images, using color coding for clarity .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical rigor in preclinical studies involving Myra A hydrochloride?

Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis to justify sample sizes . For human-derived cells, obtain IRB approval and document donor consent . Publicly share raw data (e.g., deposition in Zenodo or Figshare) with metadata annotations (e.g., solvent lot numbers, instrument calibration dates) to enhance reproducibility .

Q. How can researchers address batch-to-batch variability in Myra A hydrochloride synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size distribution and use design-of-experiments (DoE) to optimize reaction parameters . For GMP-compliant batches, conduct accelerated stability testing (40°C/75% RH for 6 months) and compare dissolution profiles using f₂ similarity factors .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.